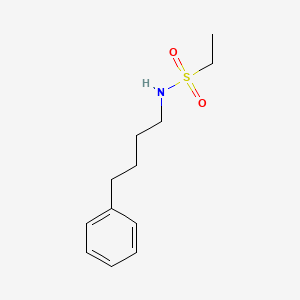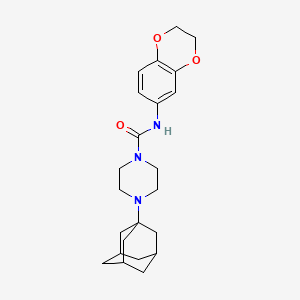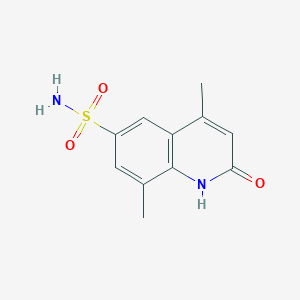![molecular formula C14H9N3O6S2 B4695350 5-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid](/img/structure/B4695350.png)
5-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid
説明
5-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid is a useful research compound. Its molecular formula is C14H9N3O6S2 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.99327736 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 5-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid is Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in various organisms, including fungi and humans .
Mode of Action
The compound interacts with its target, Lanosterol 14-alpha demethylase, by binding to its active site . This interaction inhibits the enzyme’s activity, leading to disruption in the biosynthesis of sterols
Biochemical Pathways
The inhibition of Lanosterol 14-alpha demethylase affects the sterol biosynthesis pathway . This disruption can lead to downstream effects such as altered cell membrane structure and function, given the critical role of sterols in these biological processes .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its interaction with Lanosterol 14-alpha demethylase and the subsequent disruption of the sterol biosynthesis pathway . Potential effects could include altered cell membrane integrity and function, although the specific outcomes would depend on the particular cell or organism .
生化学分析
Biochemical Properties
5-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]isophthalic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as lanosterol 14-alpha demethylase, which is involved in sterol biosynthesis . The interaction between this compound and this enzyme results in the inhibition of sterol production, which can have downstream effects on cellular metabolism and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of lanosterol 14-alpha demethylase by this compound can lead to altered gene expression patterns related to sterol biosynthesis . Additionally, this compound can affect cell signaling pathways that are dependent on sterol intermediates, thereby influencing cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of lanosterol 14-alpha demethylase, inhibiting its enzymatic activity . This inhibition prevents the conversion of lanosterol to other sterol intermediates, leading to a buildup of lanosterol and a decrease in downstream sterol products. The changes in sterol levels can subsequently affect membrane composition, signaling pathways, and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of sterol biosynthesis, resulting in persistent alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and potential organ damage. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to sterol biosynthesis. The compound interacts with enzymes such as lanosterol 14-alpha demethylase, affecting the conversion of lanosterol to other sterol intermediates . This interaction can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, it can localize to specific compartments, such as the endoplasmic reticulum, where it exerts its effects on sterol biosynthesis.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments, such as the endoplasmic reticulum, where it interacts with target enzymes . Post-translational modifications or targeting signals may play a role in directing the compound to these compartments, ensuring its effective inhibition of sterol biosynthesis.
特性
IUPAC Name |
5-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O6S2/c18-13(19)7-4-8(14(20)21)6-9(5-7)17-25(22,23)11-3-1-2-10-12(11)16-24-15-10/h1-6,17H,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLNRWHLLLGBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-ethyl-2-methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl]methyl (3-methylphenyl)carbamate](/img/structure/B4695271.png)
![2-(2-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4695276.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(4-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea](/img/structure/B4695277.png)

![N'-[4-(cyclopentyloxy)-3-ethoxybenzylidene]-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4695296.png)


![1-[(3,4-dichlorophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4695324.png)

![2-({[4-(4-ethoxyphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4695329.png)
![N-2,1,3-benzothiadiazol-5-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4695344.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4695346.png)

![[2-[(3-chlorophenyl)amino]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4695370.png)
